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Cat. No.: B1676525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Metrafenone, a benzophenone fungicide, is characterized by its low acute toxicity. However,

repeated exposure has been shown to primarily target the liver in mammalian species, leading

to effects such as increased liver weight and hepatocellular hypertrophy. This document

provides a comprehensive overview of the toxicological profile of metrafenone, drawing from a

wide range of studies to support risk assessment. It includes detailed summaries of quantitative

data, experimental protocols, and visualizations of key biological pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Studies in rats indicate that metrafenone is rapidly but incompletely absorbed after oral

administration, with absorption being dose-dependent and saturable. It is widely distributed

throughout the body, with the highest concentrations found in the gastrointestinal tract, liver,

and fat. Metrafenone is extensively metabolized, primarily through O-demethylation followed

by glucuronidation. The majority of the administered dose is excreted in the feces via biliary

elimination.[1]

Table 1: Pharmacokinetic Parameters of Metrafenone in
Rats
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Parameter Value Species Dose Route Reference

Absorption

Bioavailability

>88% (low

dose), 15-

20% (high

dose)

Rat

10 mg/kg bw

(low), 1000

mg/kg bw

(high)

Oral (gavage) [1]

Tmax 8-15 hours Rat 10 mg/kg bw Oral

Distribution

Tissue

Distribution

Widely

distributed;

highest levels

in GI tract,

liver, and fat.

No evidence

of

accumulation.

Rat
10 and 1000

mg/kg bw
Oral [1]

Metabolism

Primary

Pathway

O-

demethylatio

n and

glucuronidati

on

Rat - - [1]

Excretion

Primary

Route

Feces (via

bile)
Rat - Oral [1]

Fecal

Excretion
85-90% Rat - Oral [1]

Urinary

Excretion

5-6% (low

dose), ~1%

(high dose)

Rat

10 mg/kg bw

(low), 1000

mg/kg bw

(high)

Oral [1]
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Acute Toxicity
Metrafenone exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.

It is not a skin or eye irritant and is not a skin sensitizer.

Table 2: Acute Toxicity of Metrafenone
Study Type Species Route LD50/LC50 Reference

Acute Oral

Toxicity
Rat Oral > 5000 mg/kg bw [2]

Acute Dermal

Toxicity
Rat Dermal > 5000 mg/kg bw [2]

Acute Inhalation

Toxicity
Rat

Inhalation (4-

hour)
> 5.0 mg/L [1]

Skin Irritation Rabbit Dermal Not an irritant [2]

Eye Irritation Rabbit Ocular Not an irritant [2]

Skin

Sensitization
Guinea Pig Dermal Not a sensitizer [2]

Subchronic and Chronic Toxicity
The primary target organ for repeated-dose toxicity of metrafenone is the liver in both rodents

and non-rodents. Effects observed include increased liver weight and hepatocellular

hypertrophy. At higher doses and with chronic exposure, kidney effects have also been noted.

Table 3: Subchronic and Chronic Toxicity of
Metrafenone
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Study
Type

Species Duration NOAEL LOAEL
Key
Findings

Referenc
e

90-Day

Oral

Toxicity

Rat 90 days - -

Increased

liver

weight,

hepatocell

ular

hypertroph

y.

[3]

90-Day

Oral

Toxicity

Dog 90 days

500

mg/kg/day

(highest

dose

tested)

Not

established

No toxic

effects

observed.

[4]

Chronic

Toxicity/Ca

rcinogenicit

y

Rat 2 years
24.9

mg/kg/day

260

mg/kg/day

Liver and

kidney

effects.

[4]

Carcinogen

icity
Mouse 18 months - -

Increased

incidence

of

hepatocell

ular

adenomas.

Genotoxicity
Metrafenone has been evaluated in a comprehensive battery of in vitro and in vivo

genotoxicity assays and has not shown evidence of genotoxic potential.

Table 4: Genotoxicity of Metrafenone
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Assay Type Test System
Metabolic
Activation

Result Reference

In Vitro

Bacterial

Reverse

Mutation (Ames)

S. typhimurium &

E. coli
With and without Negative

Chromosome

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without Negative [5]

Gene Mutation

Chinese Hamster

Ovary (CHO)

cells

With and without Negative [5]

In Vivo

Micronucleus

Test

Mouse bone

marrow
N/A Negative [5]

Carcinogenicity
Metrafenone is classified as having "Suggestive Evidence of Carcinogenicity" by the US EPA.

An increased incidence of benign liver tumors (hepatocellular adenomas) was observed in

mice and rats at high doses. The proposed mechanism is non-genotoxic and related to liver

enzyme induction, a process with a presumed threshold.

Table 5: Carcinogenicity of Metrafenone
Species Duration NOAEL LOAEL Tumor Type Reference

Rat 24 months
24.9

mg/kg/day

260

mg/kg/day

Hepatocellula

r adenoma
[4]

Mouse 18 months - -
Hepatocellula

r adenoma

Reproductive and Developmental Toxicity
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Metrafenone did not show evidence of reproductive toxicity in a two-generation study in rats.

Developmental toxicity was not observed in rats. In rabbits, developmental effects were only

seen at doses that were also maternally toxic.

Table 6: Reproductive and Developmental Toxicity of
Metrafenone

Study Type Species
NOAEL
(Maternal)

NOAEL
(Developme
ntal/Reprod
uctive)

Key
Findings

Reference

Two-

Generation

Reproduction

Rat -

Not a

reproductive

toxicant

Decreased

parental and

offspring

body weights

at similar

doses.

[3]

Development

al Toxicity
Rat

1000

mg/kg/day

(highest dose

tested)

1000

mg/kg/day

(highest dose

tested)

No

development

al toxicity

observed.

[3]

Development

al Toxicity
Rabbit 50 mg/kg/day

350

mg/kg/day

Maternal

toxicity

(decreased

body weight

gain, liver

effects).

Development

al effects

(decreased

fetal weight)

only at

maternally

toxic doses.
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Neurotoxicity and Endocrine Disruption
Metrafenone has not shown evidence of neurotoxicity in acute or subchronic studies in rats.

The Endocrine Disruptor Screening Program (EDSP) has not identified metrafenone as an

endocrine disruptor.

Table 7: Neurotoxicity and Endocrine Disruption
Potential of Metrafenone

Study Type Species NOAEL Key Findings Reference

Acute

Neurotoxicity
Rat

2000 mg/kg bw

(highest dose

tested)

No evidence of

neurotoxicity.
[6]

Subchronic

Neurotoxicity
Rat -

No evidence of

neurotoxicity.
[4]

Endocrine

Disruption

In vitro/In vivo

assays
N/A

No evidence of

interaction with

estrogen,

androgen, or

thyroid

pathways.

[1]

Experimental Protocols
The toxicological studies on metrafenone were conducted following standardized guidelines,

primarily those established by the Organisation for Economic Co-operation and Development

(OECD).

90-Day Oral Toxicity Study in Rodents (based on OECD
408)

Test System: Wistar rats (example strain).

Administration: Oral, via diet or gavage, for 90 consecutive days.

Dose Levels: At least three dose levels and a concurrent control group.
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Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Clinical Pathology: Hematology and clinical biochemistry at termination.

Pathology: Gross necropsy and histopathological examination of a comprehensive set of

tissues from all animals in the control and high-dose groups, with target organs examined in

lower-dose groups.

90-Day Oral Toxicity Study Workflow

Two-Generation Reproductive Toxicity Study (based on
OECD 416)

Test System: Wistar rats (example strain).

Administration: Continuous dietary administration to P (parental) generation animals prior to

mating, during mating, gestation, and lactation. F1 offspring are exposed from conception

through maturity, mating, and production of the F2 generation.

Dose Levels: At least three dose levels and a concurrent control group.

Endpoints (Parental): Mating performance, fertility, gestation length, parturition, and lactation.

Endpoints (Offspring): Viability, body weight, sex ratio, and developmental landmarks.

Pathology: Gross necropsy and histopathology of reproductive organs.

Prenatal Developmental Toxicity Study (based on OECD
414)

Test System: Pregnant New Zealand White rabbits (example strain).

Administration: Oral gavage from gestation day 6 through 19.

Dose Levels: At least three dose levels and a concurrent control group.

Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.
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Fetal Examination: Uterine contents are examined for the number of corpora lutea,

implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for

external, visceral, and skeletal abnormalities.

Genotoxicity Assays
Ames Test (based on OECD 471):Salmonella typhimurium strains (e.g., TA98, TA100,

TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used with and without

metabolic activation (S9 mix).

In Vitro Chromosome Aberration Test (based on OECD 473): Cultured mammalian cells,

such as Chinese Hamster Ovary (CHO) cells, are exposed to metrafenone with and without

S9 mix.

In Vivo Micronucleus Test (based on OECD 474): Mice are administered metrafenone, and

bone marrow is collected to assess the frequency of micronucleated polychromatic

erythrocytes.

Signaling Pathways
Fungal Mode of Action: Disruption of the Actin
Cytoskeleton
The primary mode of action of metrafenone against powdery mildew fungi involves the

disruption of the actin cytoskeleton. This leads to impaired hyphal growth, abnormal cell shape,

and ultimately, inhibition of fungal development.
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Metrafenone's Mode of Action in Fungi

Mammalian Hepatotoxicity: Potential Involvement of
Nuclear Receptors
The observed liver effects in mammals, such as hepatocellular hypertrophy and enzyme

induction, suggest a potential role for the activation of nuclear receptors, such as the Pregnane

X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are key

regulators of xenobiotic metabolism and their activation can lead to the upregulation of genes

involved in detoxification, but also to cellular proliferation and, in some cases, tumor promotion.
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Metrafenone
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Potential Pathway for Metrafenone-Induced Hepatotoxicity

Conclusion
Metrafenone demonstrates a low acute toxicity profile. The primary toxicological concern for

risk assessment is hepatotoxicity following repeated exposure, which is consistent with a non-

genotoxic mechanism involving the activation of nuclear receptors. The available data indicate

that metrafenone is not a reproductive or developmental toxicant in the absence of maternal

toxicity, and it does not exhibit neurotoxic or endocrine-disrupting properties. This

comprehensive toxicological profile provides a robust foundation for the risk assessment of

metrafenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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